REACTION_SMILES
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[CH3:14][I:15].[Cl:3][c:4]1[n:5][c:6]([Cl:13])[c:7]2[nH:8][cH:9][n:10][c:11]2[n:12]1.[H-:1].[Na+:2].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1.[OH2:16]>>[Cl:3][c:4]1[n:5][c:6]([Cl:13])[c:7]2[n:8][cH:9][n:10]([CH3:14])[c:11]2[n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)c2[nH]cnc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1cnc2c(Cl)nc(Cl)nc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |